S1RA (E-52862), also known as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, is a selective sigma-1 receptor (σ1R) antagonist. [] It is a synthetic compound specifically designed for research purposes, primarily in the field of pain management. [, ] S1RA's classification as a selective antagonist highlights its ability to bind to and block the activity of σ1Rs, without significantly affecting other receptor subtypes. [, , ] This selectivity makes it a valuable tool for investigating the specific role of σ1Rs in various physiological and pathological processes, particularly those related to pain perception and modulation. [, , ]
The synthesis of S1RA (E-52862) involves a multi-step process starting with readily available building blocks. [] While specific reaction conditions are not extensively detailed in the provided abstracts, the synthesis likely involves reactions such as alkylation, condensation, and deprotection steps commonly employed in organic synthesis. [] Key intermediates in the synthetic route include 1-arylpyrazoles, which are further functionalized to incorporate the morpholine moiety and the ethylenoxy spacer, crucial for selectivity towards σ1R. []
S1RA (E-52862) consists of a 1-arylpyrazole core structure. [] A naphthalene ring is attached to the pyrazole ring, and a morpholine ring is linked via an ethylenoxy spacer. [] The precise arrangement of these structural elements, particularly the stereochemistry of the molecule, significantly influences its binding affinity and selectivity for σ1R. [, ] Computational studies involving molecular docking and molecular dynamics simulations can provide insights into the specific interactions between S1RA and the binding site of σ1R, helping to explain its high affinity and selectivity. [, ]
S1RA exerts its effects by selectively antagonizing σ1Rs. [, , ] σ1Rs are transmembrane proteins located in various tissues, including the central nervous system and immune cells. [, , ] While their precise physiological roles are still being elucidated, they are implicated in modulating various cellular processes, including ion channel activity, intracellular calcium signaling, and neurotransmitter release. [, , , , ] By blocking σ1R activity, S1RA is believed to interfere with these downstream signaling pathways, ultimately leading to its observed effects, such as the inhibition of pain signaling, modulation of immune cell activity, and potential neuroprotective effects. [, , , , , , , , ]
S1RA is a small molecule with good physicochemical properties. [] It displays good solubility in common organic solvents and likely possesses suitable lipophilicity for crossing biological membranes, as evidenced by its ability to distribute to the central nervous system after systemic administration. [, ] The stability of S1RA under different conditions is crucial for its storage and handling. [] Further analysis of its physicochemical properties, such as pKa, logP, and metabolic stability, would be beneficial for understanding its pharmacokinetic profile and potential for further development. [, ]
Pain Management: Numerous studies demonstrate S1RA's efficacy in reducing pain in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain. [, , , , , , , , , , , , , , , , ] These studies suggest that S1RA may have therapeutic potential in managing different types of chronic pain by targeting σ1Rs. [, , ] For example, S1RA reduced neuropathic pain induced by partial sciatic nerve transection in mice [], reversed inflammatory pain hypersensitivity in mice with carrageenan-induced inflammation [], and decreased visceral pain induced by intracolonic capsaicin administration in mice. []
Neuroprotection: Emerging evidence suggests that S1RA may also exert neuroprotective effects. [, , , ] For instance, S1RA has shown promise in reducing stroke damage and ameliorating neurological deficits in preclinical models. [] Its potential role in preventing or reducing chemotherapy-induced peripheral neuropathy is also being investigated. []
Cognitive and Emotional Impairments: Research suggests S1RA might alleviate cognitive and emotional impairments associated with chronic pain conditions, like osteoarthritis. [] In mouse models, S1RA has demonstrated a reduction in pain-induced memory impairment and depressive-like behavior. []
Modulation of Immune Responses: S1RA's ability to influence immune responses is an area of ongoing investigation. [] Studies indicate that S1RA can impact immune cell activity and modulate the inflammatory response, particularly in the context of pain and inflammatory conditions. [] For example, S1RA attenuated acute colonic inflammation and associated hypersensitivity in a mouse model of colitis. []
Understanding σ1R Biology: Beyond its potential therapeutic applications, S1RA is instrumental in unraveling the complex biological roles of σ1Rs. [, , , , , , , , ] By using S1RA as a pharmacological tool, researchers gain valuable insights into the specific functions of σ1Rs in various tissues and disease states. [, , , , , , , , ]
Clinical Development: Given the promising preclinical data, further clinical development of S1RA for the treatment of chronic pain conditions, particularly neuropathic pain, is warranted. [, , , ] Well-designed clinical trials are crucial to confirm its efficacy and safety in human subjects.
Combination Therapies: Exploring the potential of S1RA in combination with other analgesics, such as opioids, could lead to more effective pain management strategies, particularly for chronic pain conditions. [, , , , ]
Mechanism of Action: Further research is needed to fully elucidate the precise mechanisms by which S1RA exerts its effects. [, , , , , , , , ] Understanding its downstream targets and signaling pathways will be crucial for optimizing its therapeutic potential and developing more targeted therapies.
Neurological and Psychiatric Disorders: Exploring S1RA's potential in treating other neurological and psychiatric disorders beyond pain, such as stroke, Alzheimer's disease, and mood disorders, is an exciting avenue for future research. [, , , , , ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: